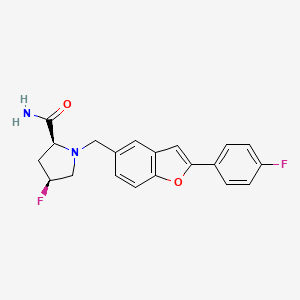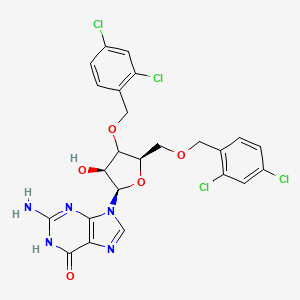
3,5-Bis-O-(2,4-dichlorobenzyl)guanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis-O-(2,4-dichlorobenzyl)guanosine is a guanosine analog known for its immunostimulatory activity. This compound has shown potential in inducing type I interferons, which produce antiviral effects in some animal models . The functional activity of guanosine analogs, including this compound, is dependent on the activation of Toll-like receptor 7 (TLR7) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of protecting groups such as silyl ethers or acetals, followed by deprotection to yield the final product .
Industrial Production Methods
Industrial production methods for 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis-O-(2,4-dichlorobenzyl)guanosine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the guanosine analog.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
3,5-Bis-O-(2,4-dichlorobenzyl)guanosine has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of guanosine analogs in various chemical reactions.
Biology: Investigated for its immunostimulatory properties and its ability to induce type I interferons.
Medicine: Potential antiviral agent due to its ability to activate Toll-like receptor 7 and induce immune responses.
Industry: Utilized in the development of antiviral drugs and immunostimulatory agents.
Mecanismo De Acción
The mechanism of action of 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine involves the activation of Toll-like receptor 7 (TLR7). Upon activation, TLR7 triggers a signaling cascade that leads to the production of type I interferons and other cytokines. These molecules play a crucial role in the immune response, providing antiviral effects and enhancing the body’s ability to fight infections .
Comparación Con Compuestos Similares
Similar Compounds
2’,3’-Dideoxyguanosine: Another guanosine analog with antiviral properties.
6-Thioguanosine: Known for its immunosuppressive effects.
8-Azaguanine: Used in cancer research for its ability to inhibit nucleic acid synthesis.
Uniqueness
3,5-Bis-O-(2,4-dichlorobenzyl)guanosine is unique due to its dual benzyl protection at the 3 and 5 positions, which enhances its stability and immunostimulatory activity. Its ability to activate Toll-like receptor 7 and induce type I interferons sets it apart from other guanosine analogs .
Propiedades
Fórmula molecular |
C24H21Cl4N5O5 |
|---|---|
Peso molecular |
601.3 g/mol |
Nombre IUPAC |
2-amino-9-[(2R,3S,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-hydroxyoxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C24H21Cl4N5O5/c25-13-3-1-11(15(27)5-13)7-36-9-17-20(37-8-12-2-4-14(26)6-16(12)28)19(34)23(38-17)33-10-30-18-21(33)31-24(29)32-22(18)35/h1-6,10,17,19-20,23,34H,7-9H2,(H3,29,31,32,35)/t17-,19+,20?,23-/m1/s1 |
Clave InChI |
JAGSISGCCKHNAJ-BVLVASOUSA-N |
SMILES isomérico |
C1=CC(=C(C=C1Cl)Cl)COC[C@@H]2C([C@@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OCC5=C(C=C(C=C5)Cl)Cl |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)COCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OCC5=C(C=C(C=C5)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-[6,7-dimethoxy-4-[(1-methylpiperidin-4-yl)amino]quinazolin-2-yl]phenyl]prop-2-enamide](/img/structure/B12389186.png)
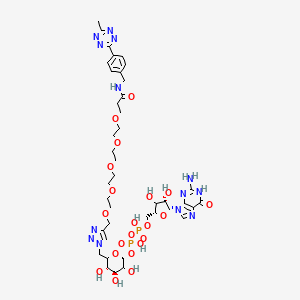
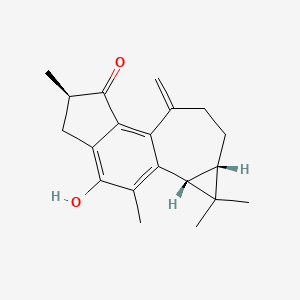
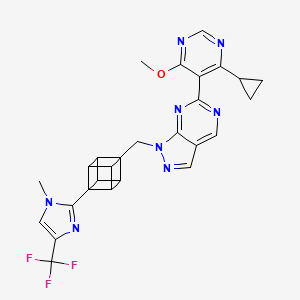






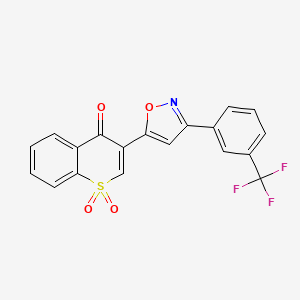
![2-[[(2R,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy]propanedioic acid](/img/structure/B12389251.png)
